molecular formula C14H16ClN3O B7480736 N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No. B7480736
M. Wt: 277.75 g/mol
InChI Key: YDZDXWVPNFSYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. By inhibiting the activity of p38 MAP kinase, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can increase the production of anti-inflammatory cytokines such as interleukin-10. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce oxidative stress and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its high potency and selectivity. N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of its use in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of more water-soluble derivatives of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could improve its efficacy in vivo. Finally, the investigation of the long-term effects of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Conclusion
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The development of more water-soluble derivatives and the investigation of its long-term effects could provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. The second step involves the reaction of N-(4-chloro-2-methylphenyl)-2-chloroacetamide with 3,5-dimethylpyrazole to form N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-6-12(15)4-5-13(9)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZDXWVPNFSYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

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